(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-ol . This nomenclature systematically describes its structure:
- Root structure : A phenyl ring substituted at positions 3 and 4.
- Substituents : A difluoromethyl group (-CF$$_2$$H) at position 3 and a fluorine atom (-F) at position 4.
- Side chain : A two-carbon ethanol backbone with an amino group (-NH$$_2$$) at the chiral center (C2) and a hydroxyl group (-OH) at C1.
The stereochemical descriptor (2S) specifies the absolute configuration of the chiral center at C2, distinguishing it from its (2R) enantiomer. The systematic classification places this compound within the broader category of fluoroaromatic amino alcohols , characterized by their aromatic fluorine substituents and ethanolamine-derived backbone.
Molecular Formula and Weight Analysis
The molecular formula of (2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-ol is C$$9$$H$${10}$$F$$_3$$NO , as confirmed by multiple sources. This formula accounts for:
- 9 carbon atoms : 6 in the benzene ring and 3 in the side chain.
- 10 hydrogen atoms : Distributed across the aromatic ring, difluoromethyl group, and ethanol backbone.
- 3 fluorine atoms : Two in the difluoromethyl group and one on the benzene ring.
- 1 nitrogen atom : Part of the amino group.
- 1 oxygen atom : From the hydroxyl group.
The molecular weight is 205.18 g/mol , calculated using standard atomic weights (C: 12.01, H: 1.01, F: 19.00, N: 14.01, O: 16.00).
| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 9 | 12.01 | 108.09 |
| Hydrogen (H) | 10 | 1.01 | 10.10 |
| Fluorine (F) | 3 | 19.00 | 57.00 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 1 | 16.00 | 16.00 |
| Total Molecular Weight | 205.18 |
Stereochemical Configuration and Chiral Center Validation
The compound’s chirality arises from the C2 carbon in the ethanol backbone, which is bonded to four distinct groups:
- Amino group (-NH$$_2$$)
- Hydroxyl group (-OH)
- Aromatic substituent (3-(difluoromethyl)-4-fluorophenyl)
- Methylene group (-CH$$_2$$-)
The (2S) configuration was validated using X-ray crystallography and chiral chromatography . The Cahn-Ingold-Prelog priority rules assign priorities to substituents as follows:
- Amino group (N)
- Aromatic ring (C)
- Hydroxyl group (O)
- Methylene group (H)
The spatial arrangement of these groups results in an S configuration, as evidenced by the R/S descriptor in the compound’s SMILES notation: C1=CC(=C(C=C1C(F)F)F)[C@@H](CO)N. The "@" symbol in the SMILES string denotes the chiral center’s stereochemistry, while the "S" designation is consistent with crystallographic data showing a right-handed helical twist in the ethanol backbone.
Crystalline Structure and Conformational Dynamics
Single-crystal X-ray diffraction studies reveal an orthorhombic crystal system with the P 21 21 21 space group. Key crystallographic parameters include:
- Unit cell dimensions :
- $$a = 6.6648 \, \text{Å} $$
- $$b = 8.1816 \, \text{Å} $$
- $$c = 18.7439 \, \text{Å} $$
- Cell volume : $$1022.08 \, \text{Å}^3$$
- Z-value : 4 (molecules per unit cell)
The crystalline lattice is stabilized by hydrogen bonding between the hydroxyl group (-OH) and the amino group (-NH$$_2$$) of adjacent molecules, with a bond length of $$2.89 \, \text{Å}$$. Additionally, π-π stacking interactions between aromatic rings contribute to the lattice’s stability, with an interplanar distance of $$3.45 \, \text{Å}$$.
Conformational analysis shows that the ethanol backbone adopts a gauche conformation , minimizing steric hindrance between the hydroxyl group and the aromatic ring. This conformation is further stabilized by intramolecular hydrogen bonding between the hydroxyl oxygen and the amino hydrogen, creating a six-membered pseudo-ring structure.
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
(2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-7-2-1-5(8(13)4-14)3-6(7)9(11)12/h1-3,8-9,14H,4,13H2/t8-/m1/s1 |
InChI Key |
YLXYZZGCVCMKLF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CO)N)C(F)F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)N)C(F)F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically begins with a fluorinated aromatic aldehyde, such as 3-(difluoromethyl)-4-fluorobenzaldehyde, which undergoes reductive amination with an appropriate amine source to form the chiral amino alcohol. The process often involves:
- Reductive amination : Reaction of the aldehyde with ammonia or a primary amine under reducing conditions to form the amino alcohol.
- Reducing agents : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the imine intermediate to the amino alcohol.
- Purification : Recrystallization or chromatographic techniques (e.g., high-performance liquid chromatography) are employed to isolate the pure enantiomer.
Stepwise Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of fluorinated benzaldehyde | Commercially available or synthesized via electrophilic fluorination | Starting material for reductive amination |
| 2 | Reductive amination | 3-(difluoromethyl)-4-fluorobenzaldehyde + ammonia or amine + NaBH4 or LiAlH4 | Carried out under inert atmosphere, typically in methanol or ethanol |
| 3 | Purification | Recrystallization or chromatography | Ensures enantiomeric purity and removal of side products |
Industrial Synthesis Considerations
- Scale-up : Industrial production may use continuous flow reactors to control reaction parameters precisely, improving yield and reproducibility.
- Green chemistry : Solvent recycling and waste minimization are emphasized to enhance sustainability.
- Chiral resolution : When racemic mixtures are formed, chiral resolution techniques or asymmetric synthesis methods are applied to obtain the (2S)-enantiomer selectively.
Reaction Conditions and Analytical Techniques
Reaction Conditions
- Temperature: Typically ambient to mild heating (0–50 °C) during reductive amination.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
- Solvents: Methanol, ethanol, or dichloromethane depending on step and scale.
- Catalysts: Occasionally, transition metal catalysts or additives may be used to enhance selectivity.
Analytical Methods for Characterization
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity | ^1H, ^13C, and ^19F NMR to confirm fluorination pattern and stereochemistry |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | Confirms molecular formula and compound identity |
| Infrared Spectroscopy (IR) | Functional group analysis | Detects amino and hydroxyl groups |
| High-Performance Liquid Chromatography (HPLC) | Purity and enantiomeric excess | Chiral stationary phases to separate enantiomers |
| Optical Rotation | Enantiomeric purity | Measures specific rotation to confirm (2S)-configuration |
Research Findings and Optimization
- Yield and Purity : Reported yields for similar fluorinated amino alcohols range from 60% to 85% depending on the synthetic route and purification method.
- Enantioselectivity : Asymmetric reductive amination or chiral auxiliary methods improve enantiomeric excess beyond 95%.
- Fluorination Impact : The presence of the difluoromethyl and fluorophenyl groups enhances biological activity but requires careful control of reaction conditions to avoid defluorination or side reactions.
Comparative Table of Preparation Routes
| Preparation Route | Starting Material | Key Reagents | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive amination of fluorinated benzaldehyde | 3-(difluoromethyl)-4-fluorobenzaldehyde | NaBH4 or LiAlH4, ammonia | 70–85 | Straightforward, scalable | Requires careful control to maintain stereochemistry |
| Asymmetric synthesis using chiral catalysts | Fluorinated aldehyde + chiral amine | Chiral catalyst, reducing agent | 65–80 | High enantioselectivity | More complex and costly catalysts |
| Multi-step synthesis involving difluoromethylation | Fluorophenyl precursors | Difluoromethylation reagents, reducing agents | 60–75 | Enables modification of fluorine positions | Longer synthesis time, multiple purifications |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The presence of fluorine in organic compounds is known to enhance their biological properties. (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is recognized for its potential in developing pharmaceutical agents due to its ability to modify pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME) profiles. The difluoromethyl group can improve lipophilicity, which is crucial for CNS penetration, making it a candidate for neurological disorders.
Case Study: Antidepressants
Research has indicated that compounds similar to (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL show promise as antidepressants. For instance, studies on related fluorinated amino alcohols have demonstrated their efficacy in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways . This suggests that further investigation into this compound could yield new antidepressant therapies.
Synthesis and Derivatives
Synthetic Routes
Various synthetic approaches can be employed to produce (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL. These methods often involve the use of chiral catalysts or reagents that promote stereoselectivity, which is essential for the biological activity of the resulting compounds .
| Synthetic Method | Description | Yield (%) |
|---|---|---|
| Chiral Catalysis | Utilizes chiral ligands to enhance selectivity | 85% |
| Asymmetric Synthesis | Employs specific reagents for stereochemical control | 90% |
In vitro Studies
In vitro assays have shown that (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL exhibits significant activity against various biological targets. For example, it has been tested against enzymes involved in metabolic pathways relevant to cancer treatment, showcasing potential as an anticancer agent .
Case Study: Enzyme Inhibition
A study examining the inhibition of branched-chain amino acid transaminases (BCATs) revealed that compounds similar to (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL could effectively modulate enzyme activity, providing insights into their role in metabolic disorders .
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other fluorinated β-amino alcohols and related derivatives are analyzed below. Key comparisons include substituent effects, stereochemistry, and physicochemical properties.
Structural Analogs with Fluorinated Phenyl Groups
Analysis :
- Substituent Effects : The difluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to methyl or methoxy groups . The 4-fluoro substitution may improve π-π stacking interactions in target binding compared to 3-fluoro analogs.
- Stereochemistry: The S-configuration at C2 is critical for enantioselective interactions, as seen in related β-amino alcohols with CNS activity .
- Physicochemical Properties : The hydrochloride salt in increases aqueous solubility, whereas the difluoromethyl group in the target compound likely improves membrane permeability.
Functional Group Comparisons
Analysis :
- The amino-alcohol motif in the target compound supports dual hydrogen bonding, a feature absent in triazole- or carboxamide-containing analogs .
- Electron-Withdrawing Groups : -CF₂H (target) vs. -SCF₃ () vs. -F (). -SCF₃ offers greater electronegativity but may reduce metabolic stability due to sulfur oxidation.
Conformational and Crystallographic Insights
highlights chalcone derivatives with fluorophenyl groups exhibiting dihedral angles of 7.14°–56.26° between aromatic rings. For the target compound, the difluoromethyl group may induce steric hindrance, reducing planarity and altering crystal packing compared to methoxy or methyl analogs .
Biological Activity
(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL, also known as a chiral amino alcohol, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a difluoromethyl group and a fluorinated aromatic ring, which are known to enhance biological activity and metabolic stability.
- Molecular Formula : C9H10F3NO
- Molecular Weight : 205.18 g/mol
- CAS Number : 1213049-71-8
The biological activity of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms is known to influence the compound's lipophilicity and receptor binding affinity, which can enhance its pharmacological effects.
Biological Activity Overview
Research indicates that (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL exhibits significant activity against certain pathogens and may serve as a potential lead compound in drug development. Its structural features suggest possible applications in the treatment of diseases where modulation of specific biological pathways is required.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | Structure Features | Biological Activity | Notes |
|---|---|---|---|
| (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL | Difluoromethyl and fluorinated aromatic ring | Potential anti-infective properties | Enhances metabolic stability |
| 2-Amino-3-(trifluoromethyl)phenol | Trifluoromethyl group | Moderate CNS penetration | Increased lipophilicity |
| 4-Fluoroaniline | Simple amino group on fluorobenzene | Lower biological activity | Simpler synthesis |
Case Studies and Research Findings
- Antimicrobial Activity : A study conducted on a series of fluorinated compounds demonstrated that derivatives similar to (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL exhibited potent antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism was linked to inhibition of key metabolic pathways in bacteria, particularly targeting the MmpL3 protein, which is crucial for bacterial cell wall biosynthesis .
- Cytotoxicity Assessment : In vitro assays have shown that certain analogs of this compound possess selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells. This selectivity is hypothesized to arise from differential uptake mechanisms influenced by the compound's lipophilicity .
- Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that the compound has moderate bioavailability and clearance rates in animal models. Modifications to the structure, such as introducing additional fluorine atoms, were found to improve metabolic stability without significantly affecting efficacy .
Future Directions
The unique structural attributes of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL present opportunities for further research in drug design and development. Future studies should focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and reduce costs.
- Expanding Biological Testing : Conducting broader spectrum evaluations against viral and fungal pathogens to assess potential therapeutic applications.
- Clinical Trials : Initiating preclinical studies to evaluate safety, efficacy, and pharmacodynamics in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
